molecular formula C17H11ClN2O B8710047 1-Benzoyl-6-chloro-1,2-dihydroquinoline-2-carbonitrile CAS No. 75434-14-9

1-Benzoyl-6-chloro-1,2-dihydroquinoline-2-carbonitrile

Cat. No. B8710047
Key on ui cas rn: 75434-14-9
M. Wt: 294.7 g/mol
InChI Key: WKKQIOAOXYXTNZ-UHFFFAOYSA-N
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Patent
US05939435

Procedure details

A solution of 6-chloroquinoline (9.5 g), benzoyl chloride (13.2 g) in methylene chloride (50 mL) was treated with AlCl3 (0.10 g) followed by dropwise addition of trimethyl silyl cyanide (12.5 mL). After 0.5 hour, the mixture was diluted with 150 mL of methylene chloride and washed with water, 1N HCl, saturated sodium bicarbonate (aq.), and brine. The organic phase was dried over magnesium sulfate then evaporated to dryness. The residue was purified by column chromatography on silica gel using ethyl acetate/hexane (3:7) as the eluting solvent. The title compound (13 g) was obtained as a white solid, m.p. 141-143° C. This product was used for the preparation of the title compound described in step 2.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C[Si]([C:25]#[N:26])(C)C>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>[C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]1[C:25]#[N:26])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=CC1
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 1N HCl, saturated sodium bicarbonate (aq.), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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